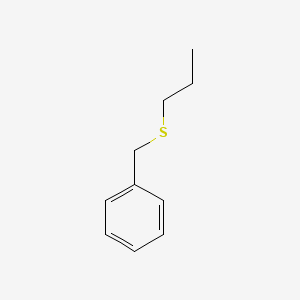

Benzyl propyl sulfide

CAS No.: 22336-59-0

Cat. No.: VC5545050

Molecular Formula: C10H14S

Molecular Weight: 166.28

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22336-59-0 |

|---|---|

| Molecular Formula | C10H14S |

| Molecular Weight | 166.28 |

| IUPAC Name | propylsulfanylmethylbenzene |

| Standard InChI | InChI=1S/C10H14S/c1-2-8-11-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |

| Standard InChI Key | VGOPSINYHITXEF-UHFFFAOYSA-N |

| SMILES | CCCSCC1=CC=CC=C1 |

Introduction

Chemical Identity and Structural Properties

Benzyl propyl sulfide belongs to the sulfide class of organic compounds, distinguished by a sulfur atom bridging two hydrocarbon groups. Its systematic IUPAC name is (benzylsulfanyl)propane, though it is commonly referred to by its trivial name. The compound’s molecular architecture comprises a benzyl moiety (C₆H₅CH₂–) connected to a propyl chain (–CH₂CH₂CH₃) through a sulfur atom.

Key Molecular Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 22336-59-0 | |

| Molecular Formula | C₁₀H₁₄S | |

| Molecular Weight | 166.283 g/mol | |

| Exact Mass | 166.08200 Da | |

| Polar Surface Area (PSA) | 25.3 Ų | |

| LogP (Octanol-Water) | 3.3298 |

The LogP value indicates moderate hydrophobicity, suggesting preferential solubility in organic solvents over aqueous media. The polar surface area, influenced by the sulfur atom’s electronegativity, impacts intermolecular interactions and reactivity .

Synthesis and Industrial Production

Nucleophilic Substitution Routes

A classical approach to synthesizing benzyl propyl sulfide involves the reaction of benzyl mercaptan (C₆H₅CH₂SH) with 1-bromopropane (CH₃CH₂CH₂Br) under basic conditions. This SN2 mechanism proceeds via deprotonation of the thiol to form a thiolate ion, which subsequently displaces bromide from the alkyl halide:

This method yields moderate to high purity products but requires stringent control of stoichiometry to minimize disulfide byproducts .

Green Chemistry Approaches

Recent advancements emphasize sustainable synthesis. A study demonstrated the use of dual-functional ionic liquids (e.g., [SO₃HPrMIm][OTf]) to catalyze sulfide formation from thioanisoles and alcohols . Although developed for benzyl phenyl sulfide, this methodology could be adapted for benzyl propyl sulfide by substituting thioanisole with propyl thioether derivatives. The ionic liquid facilitates simultaneous activation of reactants via hydrogen bonding, enabling dehydrative coupling at mild temperatures .

Analytical Characterization

Spectroscopic Techniques

-

¹H NMR: The methylene protons adjacent to sulfur (S–CH₂) resonate at δ 2.5–3.0 ppm, while aromatic protons appear as a multiplet at δ 7.2–7.4 ppm.

-

¹³C NMR: The sulfur-linked carbon (C–S) is observed near δ 35 ppm, with aromatic carbons spanning δ 125–140 ppm .

-

IR Spectroscopy: S–C stretching vibrations manifest as weak-to-moderate absorption bands at 600–700 cm⁻¹ .

Mass Spectrometry

Electron ionization (EI-MS) typically generates a molecular ion peak at m/z 166, corresponding to the molecular weight. Fragmentation patterns include loss of the propyl group (C₃H₇- ) and subsequent decomposition of the benzyl moiety .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Benzyl propyl sulfide serves as a precursor in the synthesis of sulfoxide and sulfone derivatives, which are pharmacologically active. For example, chiral sulfoxides are critical in asymmetric catalysis and drug design.

Flavor and Fragrance Industry

The compound’s sulfurous odor profile makes it valuable in creating complex aromas, particularly in savory flavor formulations.

Materials Science

As a ligand, benzyl propyl sulfide can coordinate to transition metals, facilitating the development of catalysts for polymerization and cross-coupling reactions.

Future Directions and Research Opportunities

Mechanistic Studies

Elucidating the reaction pathways of ionic liquid-catalyzed sulfide synthesis could optimize yields and substrate scope. Computational modeling may reveal transition states and guide catalyst design .

Environmental Impact Assessments

Lifecycle analyses are needed to evaluate the ecological footprint of industrial production methods, particularly solvent use and energy consumption.

Biomedical Applications

Exploring the compound’s bioactivity, including antimicrobial or antitumor properties, could unlock therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume